![molecular formula C11H16ClNO B13248542 3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248542.png)
3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol is an organic compound that features a chlorinated aromatic ring, an amino group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 2-chlorophenylethylamine with an appropriate propanol derivative. One common method includes the reductive amination of 2-chlorophenylacetone with ammonia or an amine, followed by reduction with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and optimized reaction conditions, such as temperature and pressure control, are often employed to scale up the synthesis for commercial applications.
化学反応の分析
Types of Reactions
3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-{[1-(2-Chlorophenyl)ethyl]amino}propanone.
Reduction: Formation of 3-{[1-(2-Chlorophenyl)ethyl]amino}propane.
Substitution: Formation of derivatives with various substituents on the aromatic ring.
科学的研究の応用
3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol: Similar structure but with a bromine atom instead of chlorine.
3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol: Similar structure but with a fluorine atom instead of chlorine.
3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.
特性
分子式 |
C11H16ClNO |
|---|---|
分子量 |
213.70 g/mol |
IUPAC名 |
3-[1-(2-chlorophenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C11H16ClNO/c1-9(13-7-4-8-14)10-5-2-3-6-11(10)12/h2-3,5-6,9,13-14H,4,7-8H2,1H3 |
InChIキー |
YCKAWEOEKPJMOP-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1Cl)NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


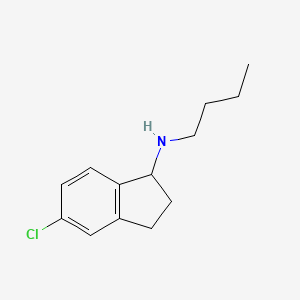
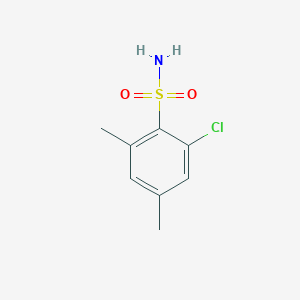
![(1R,6S)-Bicyclo[4.1.0]heptan-2-amine](/img/structure/B13248471.png)

![8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13248482.png)
![(Cyclopropylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13248490.png)

![2-[(Propan-2-yl)amino]propane-1,3-diol](/img/structure/B13248497.png)
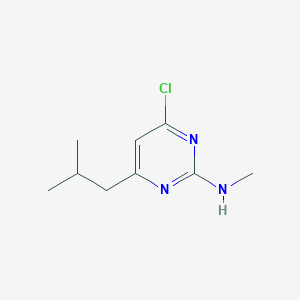
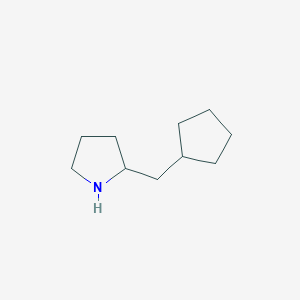

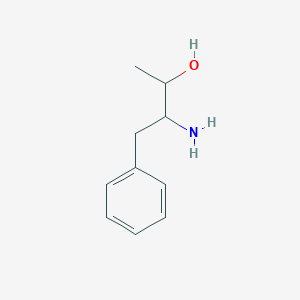

![4-[(Pentan-3-yl)amino]benzonitrile](/img/structure/B13248527.png)
